N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is an organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes a 2,5-dimethylphenyl group attached to an isochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with an isochromene derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thiourea: Known for its antimicrobial properties.
2,5-dimethylphenylamine: A precursor in the synthesis of various derivatives.
Isochromene derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique combination of the 2,5-dimethylphenyl group and the isochromene core. This structural feature imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-11-7-8-12(2)15(9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20) |
InChI Key |
PBRWNDYTFUWFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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